molecular formula C19H17N3O2 B14989325 2-Pyrrolidinone, 1-(2-furanylmethyl)-4-[1-(2-propynyl)-1H-1,3-benzimidazol-2-yl]-

2-Pyrrolidinone, 1-(2-furanylmethyl)-4-[1-(2-propynyl)-1H-1,3-benzimidazol-2-yl]-

Cat. No.: B14989325
M. Wt: 319.4 g/mol
InChI Key: UAOAPZRJRLSELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which can be achieved through the reaction of furan with formaldehyde under acidic conditions. The benzodiazole moiety can be synthesized via the condensation of o-phenylenediamine with propargyl aldehyde. The final step involves the coupling of these intermediates with a pyrrolidinone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan and benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted furan, benzodiazole, and pyrrolidinone derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The furan and benzodiazole moieties can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
  • **1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-THIONE
  • **1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-IMINE

Uniqueness

The uniqueness of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring enhances its aromaticity and potential for electrophilic substitution, while the benzodiazole moiety provides additional sites for interaction with biological targets. The pyrrolidinone ring contributes to the compound’s stability and binding properties.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C19H17N3O2/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h1,3-8,10,14H,9,11-13H2

InChI Key

UAOAPZRJRLSELV-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.